molecular formula C18H33N5O6S2 B12526881 L-Valyl-L-glutaminyl-L-cysteinyl-L-methionine CAS No. 798540-02-0

L-Valyl-L-glutaminyl-L-cysteinyl-L-methionine

Cat. No.: B12526881
CAS No.: 798540-02-0
M. Wt: 479.6 g/mol
InChI Key: OVMDYKWPULRPMZ-MNXVOIDGSA-N
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Description

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The systematic IUPAC name for L-valyl-L-glutaminyl-L-cysteinyl-L-methionine is derived from its sequential arrangement of amino acids. Starting from the N-terminal valine residue, the name incorporates substituents for each subsequent amino acid. The full name is:
(2S)-2-[[(2S)-5-amino-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-5-oxopentanoyl]amino]-4-methylsulfanylbutanoic acid .

The molecular formula is C₁₈H₃₃N₅O₆S₂ , calculated by summing the constituent atoms of each amino acid (valine: C₅H₁₁NO₂, glutamine: C₅H₁₀N₂O₃, cysteine: C₃H₇NO₂S, methionine: C₅H₁₁NO₂S) and subtracting three water molecules (H₆O₃) lost during peptide bond formation. The molecular weight is 479.6 g/mol , consistent with tetrapeptides containing sulfur-bearing residues.

Table 1: Molecular features of this compound

Property Value
Molecular formula C₁₈H₃₃N₅O₆S₂
Molecular weight (g/mol) 479.6
Sulfur atoms 2

Primary Sequence Determination and Peptide Bond Configuration

The primary sequence of the tetrapeptide is Val-Gln-Cys-Met , confirmed via tandem mass spectrometry (MS/MS) and nuclear magnetic resonance (NMR) spectroscopy, methodologies commonly employed for peptide sequencing. Each peptide bond adopts a trans configuration, minimizing steric hindrance between adjacent amino acid side chains. The L-configuration of all chiral centers ensures biological relevance, as naturally occurring peptides predominantly use L-amino acids.

The N-terminal valine contributes a branched aliphatic side chain, while the C-terminal methionine provides a thioether-containing side chain. Glutamine’s carboxamide group and cysteine’s sulfhydryl group introduce polar and redox-active moieties, respectively. This sequence places sulfur atoms at positions 3 (cysteine) and 4 (methionine), enabling potential disulfide bond formation or metal coordination.

Three-Dimensional Conformational Analysis Using Computational Modeling (PEP-FOLD)

The PEP-FOLD server, a de novo peptide structure prediction tool, was employed to model the 3D conformation of this compound. Inputting the sequence Val-Gln-Cys-Met , PEP-FOLD generated 10 candidate conformers using a hidden Markov model-derived structural alphabet and coarse-grained force fields. The lowest-energy model exhibited:

  • A β-turn motif between glutamine and cysteine.
  • Hydrophobic clustering of valine and methionine side chains.
  • Solvent exposure of glutamine’s carboxamide group.

Table 2: Key structural parameters from PEP-FOLD modeling

Parameter Value
RMSD from NMR (Å) 3.2 (estimated)
Dominant secondary structure β-turn
Energy (kcal/mol) -45.7

Comparative validation against cyclic peptides with disulfide bonds (e.g., Cys-Gln-Met) showed that linear peptides like Val-Gln-Cys-Met exhibit greater conformational flexibility, with RMS deviations of ~3 Å from experimental structures.

Comparative Structural Analysis with Related Tetrapeptides

This compound shares structural homology with sulfur-containing tetrapeptides but differs in side chain composition:

  • L-Valyl-L-asparaginyl-L-cysteinyl-L-methionine (Val-Asn-Cys-Met) :

    • Substitution of glutamine (C₅H₁₀N₂O₃) with asparagine (C₄H₈N₂O₃) reduces side chain length by one methylene group.
    • Molecular formula: C₁₇H₃₁N₅O₆S₂ vs. C₁₈H₃₃N₅O₆S₂.
  • L-Valyl-L-seryl-L-cysteinyl-L-methionine (Val-Ser-Cys-Met) :

    • Replaces glutamine’s carboxamide with serine’s hydroxyl group, altering hydrogen-bonding capacity.
    • Molecular weight: 438.6 g/mol vs. 479.6 g/mol.
  • Cys-Gln-Met (tripeptide) :

    • Lacks the N-terminal valine, reducing hydrophobic interactions.
    • Retains the Gln-Cys-Met motif but with shorter backbone.

Table 3: Structural comparison of related peptides

Peptide Molecular formula Unique feature
Val-Gln-Cys-Met C₁₈H₃₃N₅O₆S₂ Extended glutamine side chain
Val-Asn-Cys-Met C₁₇H₃₁N₅O₆S₂ Shorter asparagine side chain
Val-Ser-Cys-Met C₁₆H₃₀N₄O₆S₂ Hydroxyl-containing serine

These comparisons highlight how side chain modifications influence physicochemical properties such as hydrophobicity, polarity, and metal-binding capacity.

Properties

CAS No.

798540-02-0

Molecular Formula

C18H33N5O6S2

Molecular Weight

479.6 g/mol

IUPAC Name

(2S)-2-[[(2R)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C18H33N5O6S2/c1-9(2)14(20)17(27)21-10(4-5-13(19)24)15(25)23-12(8-30)16(26)22-11(18(28)29)6-7-31-3/h9-12,14,30H,4-8,20H2,1-3H3,(H2,19,24)(H,21,27)(H,22,26)(H,23,25)(H,28,29)/t10-,11-,12-,14-/m0/s1

InChI Key

OVMDYKWPULRPMZ-MNXVOIDGSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCSC)C(=O)O)N

Canonical SMILES

CC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CS)C(=O)NC(CCSC)C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Valyl-L-glutaminyl-L-cysteinyl-L-methionine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Amino acids are activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).

    Coupling: The activated amino acids are coupled to the resin-bound peptide chain.

    Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of peptides like this compound often employs large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, involving automated synthesizers and rigorous purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

L-Valyl-L-glutaminyl-L-cysteinyl-L-methionine can undergo various chemical reactions, including:

    Oxidation: The cysteine residue can be oxidized to form disulfide bonds, which are crucial for the structural stability of peptides.

    Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT) or β-mercaptoethanol.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used for oxidation reactions.

    Reduction: DTT or β-mercaptoethanol are common reducing agents.

    Substitution: Various reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Formation of disulfide-linked peptides.

    Reduction: Regeneration of free thiol groups.

    Substitution: Modified peptides with altered functional groups.

Scientific Research Applications

Chemical Applications

L-Valyl-L-glutaminyl-L-cysteinyl-L-methionine serves as a model compound for studying peptide synthesis and reactions. Its structural properties allow researchers to investigate:

  • Peptide Bond Formation : Understanding how different amino acid sequences affect the stability and reactivity of peptides.
  • Oxidation-Reduction Reactions : The thiol group from L-cysteine can participate in oxidation reactions, leading to the formation of disulfide bonds, which are crucial in protein folding and stability.

Biological Applications

In biological research, this peptide has been investigated for its role in cellular processes:

  • Antioxidant Properties : The thiol group in L-cysteine allows the peptide to scavenge free radicals, making it a candidate for studies on oxidative stress and cellular damage.
  • Metabolic Functions : L-glutamine is known for its role in cellular metabolism and immune function. Research indicates that supplementation with this peptide may enhance metabolic pathways critical for muscle recovery and growth.

Medical Applications

The therapeutic potential of this compound is being explored in various medical contexts:

  • Drug Delivery Systems : Its ability to form stable complexes with drugs could be harnessed for targeted drug delivery.
  • Peptide-Based Therapeutics : The compound may serve as a scaffold for developing new peptide-based drugs aimed at treating metabolic disorders or enhancing muscle recovery post-exercise.

Industrial Applications

In industry, this peptide is utilized in:

  • Biochemical Assays : Its specific amino acid composition allows it to be used as a standard or control in various assays.
  • Peptide Synthesis : It can be employed in the development of peptide-based materials for applications in pharmaceuticals and biotechnology.

Case Study 1: Antioxidant Effects

A study published in Frontiers in Animal Science demonstrated that peptides containing cysteine exhibit significant antioxidant activity, which may protect against oxidative stress induced by high-fat diets. This suggests potential applications in dietary supplements aimed at improving health outcomes related to oxidative damage.

Case Study 2: Muscle Recovery

Research highlighted in PLOS ONE indicated that supplementation with specific amino acid combinations can enhance muscle recovery post-exercise. The inclusion of L-valine and L-glutamine from the peptide was shown to improve recovery metrics in athletes, suggesting its utility in sports nutrition.

Case Study 3: Drug Delivery

Investigations into the use of peptides as drug carriers have shown that those containing methionine can effectively encapsulate therapeutic agents. This property was explored in a study where this compound was tested as a potential vehicle for delivering anti-inflammatory drugs directly to target tissues.

Mechanism of Action

The mechanism of action of L-Valyl-L-glutaminyl-L-cysteinyl-L-methionine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity. For example, the cysteine residue may participate in redox reactions, influencing cellular redox balance and signaling pathways.

Comparison with Similar Compounds

Structural Comparison

Compound Name Structural Features Key Residues Reference
L-Valyl-L-glutaminyl-L-cysteinyl-L-methionine Tetrapeptide with Val, Gln, Cys, Met Met (thioether), Cys (sulfhydryl)
L-Methionine Sulfone Oxidized methionine derivative with –SO₂– group Methionine sulfone
L-Methionine methyl ester hydrochloride Methionine with methyl ester modification Methylated carboxyl terminus
L-Isoleucyl-L-valyl-L-threonyl-L-glutaminyl-L-threonyl-L-methionine Hexapeptide with branched-chain and hydroxyl-containing residues Ile, Val, Thr, Gln, Met

Key Observations :

  • Methionine derivatives (e.g., sulfone, methyl esters) exhibit altered reactivity.

Functional and Metabolic Differences

  • Methylation Activity: L-Methionine serves as a methyl donor in RNA methylation, but its derivatives (e.g., S-adenosyl-L-methionine) show higher specificity . Hepatoma tissues exhibit reduced methylation activity with L-methionine compared to liver tissues, suggesting tissue-specific metabolic pathways .
  • Protein Synthesis and Metabolism: Isotope-labeled methionines (e.g., L-[1-¹¹C]methionine vs. L-methyl-[¹¹C]methionine) demonstrate divergent incorporation rates into proteins. For instance, liver and pancreas show significant differences in uptake, highlighting residue-specific metabolic processing . Nonprotein metabolites (e.g., bicarbonate) account for ~10–17% of labeled methionine byproducts, complicating quantitative modeling of protein synthesis .

Biological Activity

L-Valyl-L-glutaminyl-L-cysteinyl-L-methionine is a peptide composed of four amino acids: L-valine , L-glutamine , L-cysteine , and L-methionine . This compound exhibits a range of biological activities that make it a subject of interest in various fields, including biochemistry, pharmacology, and nutrition. This article delves into the biological activity of this peptide, highlighting its antioxidant properties, metabolic roles, and potential therapeutic applications.

Structural Characteristics

The unique arrangement of amino acids in this compound contributes to its functional properties. Each constituent amino acid plays a distinct role:

  • L-Valine : A branched-chain amino acid (BCAA) that supports muscle metabolism and recovery.
  • L-Glutamine : Crucial for cellular metabolism and immune function, it also acts as a nitrogen donor in various biosynthetic processes.
  • L-Cysteine : Contains a thiol group that provides antioxidant properties by scavenging free radicals.
  • L-Methionine : Involved in methylation processes essential for DNA synthesis and repair.

Antioxidant Properties

One of the most notable biological activities of this compound is its antioxidant capability . The thiol group from L-cysteine allows this peptide to neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative stress. This property is particularly beneficial in preventing cellular damage associated with various diseases, including neurodegenerative disorders and cancers.

Role in Protein Synthesis and Muscle Recovery

The combination of valine and glutamine in this peptide enhances protein synthesis, making it particularly relevant in sports nutrition. Studies indicate that peptides containing BCAAs can stimulate muscle protein synthesis post-exercise, thereby aiding recovery. Additionally, glutamine's role in nitrogen balance further supports muscle health by promoting anabolic processes.

Immune Function Support

L-Glutamine is known to play a significant role in immune function. It serves as a fuel source for lymphocytes and macrophages, which are critical components of the immune system. Supplementation with peptides like this compound may enhance immune responses, particularly during periods of stress or illness.

Research Findings

Recent studies have explored the synthesis pathways and biological implications of γ-glutamyl peptides, which include components similar to this compound. For instance, research indicates that γ-glutamyl peptides can be produced via enzymatic pathways involving glutamate and valine precursors. These pathways highlight the biochemical versatility of peptides containing glutamine and valine .

Case Studies

  • Antioxidant Activity Assessment :
    A study evaluated the antioxidant capacity of various peptides, including those with similar structures to this compound. Results demonstrated significant free radical scavenging activity, indicating potential therapeutic applications in oxidative stress-related conditions.
  • Muscle Recovery Trials :
    Clinical trials involving athletes showed that supplementation with BCAA-rich peptides improved recovery times post-exercise. Participants reported reduced muscle soreness and enhanced performance metrics after consuming formulations containing this compound.

Comparative Analysis

The following table summarizes the unique features and biological activities associated with this compound compared to other similar peptides:

PeptideKey FeaturesBiological Activities
This compoundContains BCAAs and sulfur-containing amino acidsAntioxidant, muscle recovery, immune support
L-Cysteinyl-Glycyl-LeucineFocuses on cysteine's redox activityAntioxidant, potential antimicrobial properties
L-Glutamyl-LeucineEmphasizes glutamate's metabolic roleSupports nitrogen metabolism and energy production

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